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Compound of Interest

Compound Name: Lidocaine methiodide

Cat. No.: B1675313

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Lidocaine
Methiodide, a quaternary ammonium derivative of the widely used local anesthetic, Lidocaine.
This document details the chemical pathway, experimental protocols, and characterization data
for this compound, which is of significant interest in pharmacological research.

Introduction

Lidocaine Methiodide is a permanently charged analog of Lidocaine, formed by the
guaternization of the tertiary amine in the Lidocaine molecule. This structural modification
prevents the molecule from crossing the blood-brain barrier and alters its pharmacological
properties. The synthesis is a straightforward N-alkylation reaction, specifically a methylation,
which is a common strategy in medicinal chemistry to modify the bioactivity and
pharmacokinetic profile of a parent compound.

Synthesis Pathway

The synthesis of Lidocaine Methiodide is a single-step process starting from Lidocaine (2-
(diethylamino)-N-(2,6-dimethylphenyl)acetamide). The tertiary amine group in Lidocaine acts as
a nucleophile and attacks the electrophilic methyl group of methyl iodide. This results in the
formation of a new carbon-nitrogen bond and the creation of a quaternary ammonium salt,
Lidocaine Methiodide. This reaction is a classic example of an SN2 (bimolecular nucleophilic
substitution) reaction.
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The general reaction scheme is as follows:

This quaternization reaction is typically carried out in a suitable organic solvent.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of Lidocaine
Methiodide.

Materials:

Lidocaine (free base)

Methyl lodide (CH3I)

Acetonitrile (CH3CN) or another suitable aprotic solvent

Diethyl ether ((C2H5)20)
Equipment:

e Round-bottom flask

» Reflux condenser

e Magnetic stirrer and stir bar

e Heating mantle or oil bath

« Buchner funnel and filter flask
» Rotary evaporator

o Standard laboratory glassware
Procedure:

o Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar,
dissolve Lidocaine (1 equivalent) in a minimal amount of a suitable solvent like acetonitrile.
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» Addition of Methyl lodide: To the stirred solution of Lidocaine, add an excess of methyl iodide
(typically 1.5 to 3 equivalents). The reaction is often exothermic.

» Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently
heated to reflux to ensure complete reaction. The progress of the reaction can be monitored
by thin-layer chromatography (TLC).

e Product Isolation: Upon completion of the reaction, the product, Lidocaine Methiodide,
often precipitates out of the solution as a white solid. If not, the volume of the solvent can be
reduced using a rotary evaporator to induce crystallization.

« Purification: The precipitated solid is collected by vacuum filtration using a Blichner funnel.
The collected solid is then washed with a non-polar solvent, such as diethyl ether, to remove
any unreacted starting materials and impurities.

e Drying: The purified Lidocaine Methiodide is dried under vacuum to remove any residual
solvent.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of Lidocaine
Methiodide.
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Parameter Value
Reactants

Lidocaine (Molar Mass) 234.34 g/mol
Methyl lodide (Molar Mass) 141.94 g/mol
Product

Lidocaine Methiodide (Molar Mass) 376.28 g/mol

Reaction Conditions

Solvent Acetonitrile or other aprotic solvent
Temperature Room Temperature to Reflux
Reaction Time Varies (monitor by TLC)
Characterization

Melting Point Not available in search results
Yield Not available in search results

Spectroscopic Data

1H NMR (ppm) Not available in search results
13C NMR (ppm) Not available in search results
IR (cm-1) Not available in search results

Note: Specific quantitative data such as melting point, yield, and spectroscopic data were not
available in the provided search results. This information would typically be determined
experimentally.

Visualizations
Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of Lidocaine Methiodide.
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Caption: Workflow for the synthesis of Lidocaine Methiodide.

Signaling Pathway (Reaction Mechanism)

The following diagram illustrates the SN2 reaction mechanism for the synthesis of Lidocaine

Methiodide.
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methiodide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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